3-(Methylthio)-1-hexanol

Descripción

Nomenclature and Chemical Structure within Thioether Alcohols

IUPAC Naming Conventions and Common Synonyms

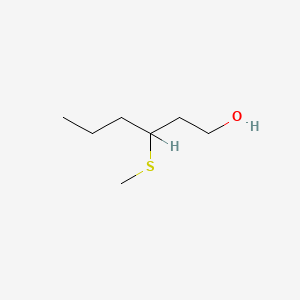

The systematic name for this compound, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is 3-(Methylsulfanyl)hexan-1-ol . hmdb.cachemspider.com This name precisely describes its structure: a six-carbon chain (hexan) with a primary alcohol group at the first carbon (-1-ol) and a methylsulfanyl group (the thioether -SCH₃) at the third carbon.

In scientific literature and commercial contexts, it is frequently referred to by several synonyms. These include:

3-(Methylthio)-1-hexanol nist.govnih.govscbt.com

3-(Methylthio)hexanol labshake.com

3-(Methylthio)-hexan-1-ol nist.govnist.gov

3-(Methylmercapto)-1-hexanol chemicalbook.com

3-(Methylmercapto)hexanol chemicalbook.com

The compound is also identified by its CAS Registry Number, 51755-66-9 . nist.govscbt.com

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 3-(Methylsulfanyl)hexan-1-ol hmdb.cachemspider.com |

| CAS Number | 51755-66-9 nist.govscbt.com |

| Molecular Formula | C₇H₁₆OS nist.govscbt.com |

| Molecular Weight | 148.27 g/mol scbt.comchemicalbook.com |

Stereoisomers and Chiral Considerations (e.g., (R)-3-(Methylthio)-1-hexanol)

The carbon atom at the third position of the hexanol chain in this compound is a chiral center because it is bonded to four different groups: a hydrogen atom, a propyl group, an ethyl alcohol group, and a methylthio group. This chirality means the compound can exist as two distinct stereoisomers, or enantiomers: (R)-3-(Methylthio)-1-hexanol and (S)-3-(Methylthio)-1-hexanol.

The (R)-enantiomer, specifically (3R)-3-(methylthio)-1-hexanol, has been identified and is associated with the CAS Registry Number 90180-89-5. hmdb.cachemspider.com The different stereoisomers can possess unique biological and sensory properties. While the racemic mixture is commonly studied, research has also focused on the individual enantiomers to understand their specific contributions, particularly in the context of aroma.

Occurrence and Significance in Natural Systems

This compound is not merely a synthetic compound; it is found in nature, contributing to the complex chemistry of certain plants and fermented goods.

Presence in Flora (e.g., Passiflora edulis)

One of the most notable natural sources of this compound is the yellow passion fruit, Passiflora edulis f. flavicarpa. nih.govnist.govflavscents.com Research has identified it as a key volatile component contributing to the characteristic aroma of this tropical fruit. tinkturenpresse.de Its presence, along with related sulfur-containing compounds like 3-mercaptohexanol and their esters, is considered crucial for the distinct, long-lasting, and sulfury-fruity notes of yellow passion fruit. tinkturenpresse.de

Detection in Fermented Products (e.g., Wine)

Beyond its botanical origins, this compound has been detected in fermented beverages, most notably wine. thegoodscentscompany.com In this context, its presence is often linked to the metabolic activity of yeast during fermentation. For instance, it has been identified in wines made from various grape varieties, including Krstač and Žižak. researchgate.net Another related compound, 3-(methylthio)-1-propanol (also known as methionol), is a well-known end-product of L-methionine catabolism by yeast and can impart cauliflower-like off-odors to wine. researchgate.net While distinct from this compound, its formation pathway via yeast metabolism provides a model for understanding how similar sulfur-containing alcohols can arise during fermentation. The compound has also been studied in the context of other fermented beverages, such as those made from bilberries. acs.org

Research Trajectory and Current Knowledge Gaps

Initial research into this compound was largely driven by its identification as a potent aroma compound in passion fruit. tinkturenpresse.de Subsequent studies have expanded to its detection in various wines and other fermented products, highlighting the role of yeast in its formation. researchgate.netmdpi.commdpi.com The compound and its acetate (B1210297) ester, 3-(methylthio)hexyl acetate, are recognized for their sensory properties and are used as flavoring agents. nih.gov

Despite this, there remain significant knowledge gaps. While the Ehrlich pathway is a known route for the formation of similar compounds like methionol (B20129) from amino acids, the precise biosynthetic pathways leading to this compound in different natural systems are not fully elucidated. researchgate.net Further research is needed to understand the specific enzymatic reactions and precursor molecules involved in both plants and microorganisms. Additionally, while the distinct aromas of the (R) and (S) enantiomers of the related compound 3-mercaptohexan-1-ol are known (grapefruit and passion fruit, respectively), a more detailed sensory characterization of the individual enantiomers of this compound could provide deeper insights into their specific roles in complex aromas. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methylsulfanylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16OS/c1-3-4-7(9-2)5-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSASXSHMJYRPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCO)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866215 | |

| Record name | 3-(Methylsulfanyl)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with sulfurous onion, garlic green vegetable odour | |

| Record name | 3-(Methylthio)-1-hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/525/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water | |

| Record name | 3-(Methylthio)-1-hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/525/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.964-0.974 (20°) | |

| Record name | 3-(Methylthio)-1-hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/525/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

51755-66-9, 90180-89-5 | |

| Record name | 3-(Methylthio)-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51755-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylthio)-1-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051755669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylsulfanyl)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylthio)hexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(METHYLTHIO)-1-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFU4A74TQT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | R-3-(Methylthio)-1-hexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Pathways

De novo synthesis of 3-(Methylthio)-1-hexanol involves the construction of the molecule from basic precursor compounds through controlled chemical reactions. Several pathways have been established, utilizing different starting materials and reaction strategies.

Exploration of Precursor Compounds and Reaction Conditions

The chemical synthesis of this compound can be achieved through multiple routes, each starting from different precursor molecules. One common industrial method involves the reaction of an unsaturated hydrocarbon with a sulfur-containing reagent. Another approach builds the molecule by modifying a functionalized hexanol backbone.

A primary synthetic route involves the addition of a sulfur species across a double bond of an alkene. One documented method prepares this compound from the reaction of 1-hexene (B165129) with hydrogen sulfide (B99878) under specific conditions xinchem.com. This reaction, known as hydrothiolation, is followed by methylation to yield the final product.

Another significant pathway begins with the α,β-unsaturated aldehyde, (E)-2-hexenal. In this multi-step synthesis, a Michael-type addition of L-cysteine to (E)-2-hexenal forms a cysteine conjugate intermediate d-nb.info. Subsequent reduction of the aldehyde group to a primary alcohol, typically using a reducing agent like sodium borohydride, yields S-3-(hexan-1-ol)-L-cysteine d-nb.info. Further steps are then required to cleave the cysteine and methylate the resulting thiol.

A third approach utilizes 3-hexanol (B165604) as the starting material. This pathway involves the conversion of the secondary alcohol group into a good leaving group, which is then substituted by a methylthiolate nucleophile chegg.com.

The table below summarizes the key precursor compounds and the general reaction conditions for these synthetic pathways.

| Precursor Compound | Key Reagents | General Reaction Type | Reference |

|---|---|---|---|

| 1-Hexene | Hydrogen Sulfide (H₂S), Methylating Agent | Hydrothiolation, Methylation | xinchem.com |

| (E)-2-Hexenal | L-Cysteine, Sodium Borohydride (NaBH₄) | Michael Addition, Reduction | d-nb.info |

| (R)-3-Hexanol | p-Toluenesulfonyl chloride, Sodium methylthiolate (NaSMe) | Tosylation, Nucleophilic Substitution | chegg.com |

Catalytic Approaches and Stereoselective Synthesis

Achieving stereochemical control is crucial, as the enantiomers of chiral flavor compounds often exhibit different sensory properties. The synthesis of specific stereoisomers of this compound, such as (S)-3-(methylthio)-1-hexanol, requires stereoselective methods.

One effective stereoselective pathway starts from a chiral precursor, (R)-3-hexanol chegg.com. The synthesis proceeds in two main steps:

Activation of the Hydroxyl Group : The hydroxyl group of (R)-3-hexanol is converted into a better leaving group. This is commonly achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). This reaction forms (R)-3-hexyl tosylate and does not affect the stereocenter.

Nucleophilic Substitution : The resulting tosylate undergoes a nucleophilic substitution reaction with a methylthiolate source, such as sodium methylthiolate (NaSMe). This reaction proceeds via an Sₙ2 mechanism, which results in the inversion of configuration at the chiral center.

This inversion of stereochemistry means that starting with (R)-3-hexanol yields the (S)-enantiomer of the final product, this compound. This method provides a reliable way to access a specific enantiomer, which is essential for applications in the flavor and fragrance industry innospk.comsigmaaldrich.com.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers an alternative to traditional chemical synthesis, often providing high selectivity under mild conditions. Both whole microbial cells and isolated enzymes are being explored for the production of flavor compounds like this compound.

Microbial Conversion Pathways

The microbial production of this compound is an area of active research. While direct synthesis by a single microorganism has not been extensively documented, studies show that various microbes possess the necessary metabolic capabilities. For instance, several species of lactic acid bacteria (LAB), including Lactobacillus species, are known to produce 1-hexanol (B41254) through the catabolism of amino acids researchgate.net. The same types of bacteria can also synthesize sulfur-containing compounds like 3-(methylthio)-1-propanol researchgate.net.

This evidence suggests that microorganisms capable of producing the C6 alcohol backbone and performing thiol methylation could be engineered or selected for the production of this compound. The biosynthesis would likely involve the Ehrlich pathway for the formation of 1-hexanol from amino acid precursors, followed by a subsequent methylation step.

Enzyme-Mediated Biotransformations (e.g., from 3-mercapto-1-hexanol)

A key route in the biosynthesis of many sulfur-containing flavor compounds in nature involves the enzymatic cleavage of non-volatile cysteine-conjugated precursors. For the related compound 3-mercapto-1-hexanol (B33394) (3MH), a well-known flavor component in wine, its precursor is S-3-(hexan-1-ol)-L-cysteine d-nb.infochemicalbook.com. This conjugate can be synthesized by the Michael addition of L-cysteine to (E)-2-hexenal, followed by enzymatic reduction d-nb.info. The release of the volatile thiol 3MH is then catalyzed by enzymes with β-lyase activity d-nb.info.

An analogous enzymatic pathway to this compound can be proposed, starting from its corresponding thiol, 3-mercapto-1-hexanol. The crucial transformation would be the methylation of the sulfhydryl (-SH) group. This reaction could be catalyzed by a thiol S-methyltransferase, an enzyme that transfers a methyl group from a donor molecule like S-adenosyl-L-methionine (SAM) to a thiol acceptor. This two-step enzymatic process would be:

Release of Thiol : 3-mercapto-1-hexanol is released from its S-cysteine conjugate by a C-S β-lyase enzyme.

Methylation : The free 3-mercapto-1-hexanol is then methylated by a thiol S-methyltransferase to form this compound.

Chemical Modifications and Derivatization

As a stable yet reactive intermediate, this compound can be chemically modified to produce various derivatives innospk.com. The presence of a primary hydroxyl group allows for common transformations such as esterification.

A notable derivative is 3-(Methylthio)hex-1-yl acetate (B1210297). This compound is synthesized through the esterification of this compound, typically by reacting it with acetic anhydride (B1165640) or acetyl chloride. This modification converts the primary alcohol into an acetate ester, altering the molecule's physical and sensory properties. 3-(Methylthio)hex-1-yl acetate is described as a colorless liquid and is used as an industrial solvent cymitquimica.com.

The properties of this acetate derivative are detailed in the table below.

| Property | Value | Reference |

|---|---|---|

| Compound Name | 3-(Methylthio)hex-1-yl acetate | cymitquimica.com |

| Molecular Formula | C₉H₁₈O₂S | cymitquimica.com |

| Molecular Weight | 190.3 g/mol | cymitquimica.com |

| Appearance | Clear Liquid | cymitquimica.com |

| Reaction Type | Esterification of the hydroxyl group | cymitquimica.com |

Formation of Esters (e.g., 3-(Methylthio)hexyl acetate)

This compound serves as a precursor in the synthesis of various ester derivatives. A notable example is its conversion to 3-(methylthio)hexyl acetate, a compound also found in passion fruit and used in the flavor and fragrance industry. nih.govcabidigitallibrary.org The formation of this ester is typically achieved through esterification, a reaction where the hydroxyl group (-OH) of the alcohol reacts with an acylating agent, commonly a carboxylic acid or its derivative, in an acidic or basic medium. acs.org

The most direct method involves the reaction of this compound with acetic acid in the presence of an acid catalyst, such as sulfuric acid. This process, known as Fischer esterification, is a reversible reaction where water is eliminated. Alternatively, for higher yields and milder conditions, acetic anhydride or acetyl chloride can be used as the acylating agent, often in the presence of a base like pyridine to neutralize the acid byproduct. Lipase-catalyzed synthesis has also been explored as a biocatalytic approach to forming such thioesters. d-nb.info

Table 1: Properties of 3-(Methylthio)hexyl acetate

| Property | Value |

|---|---|

| CAS Number | 51755-85-2 |

| Molecular Formula | C₉H₁₈O₂S |

| Molecular Weight | 190.303 g/mol |

| Synonyms | 1-Hexanol, 3-(methylthio)-, 1-acetate; 3-(Methylsulfanyl)Hexyl Acetate |

Data sourced from NIST and PubChem. mpg.defrontiersin.org

Oxidation Products and Sulfoxide (B87167) Formation

The sulfur atom in the methylthio group of this compound is susceptible to oxidation. This chemical transformation is significant as it can alter the compound's sensory properties and reactivity. The oxidation of thioethers typically proceeds in a stepwise manner, first yielding a sulfoxide and then, upon further oxidation, a sulfone. nih.govrsc.org

In the case of this compound, the initial oxidation product is 3-(methylsulfinyl)-1-hexanol, the corresponding sulfoxide. This reaction can be achieved using various oxidizing agents. Common laboratory reagents for this transformation include hydrogen peroxide and peroxy acids. rsc.org More controlled and selective methods, such as electrochemical oxidation using manganese-based mediators, can also be employed to favor the formation of the sulfoxide while minimizing over-oxidation to the sulfone. acs.orgnih.gov

Further oxidation of 3-(methylsulfinyl)-1-hexanol under stronger conditions yields 3-(methylsulfonyl)-1-hexanol, the corresponding sulfone. The selective oxidation of thioethers to sulfoxides is a fundamental transformation in organic synthesis, as sulfoxides are valuable intermediates in their own right. rsc.org

Table 2: Potential Oxidation Products of this compound

| Starting Material | Oxidation Product | Product Class |

|---|---|---|

| This compound | 3-(Methylsulfinyl)-1-hexanol | Sulfoxide |

Mechanistic Studies of Formation Pathways

Proposed Biogenesis in Biological Systems

This compound has been identified as a volatile component in plants, notably in yellow passion fruit (Passiflora edulis f. flavicarpa). cabidigitallibrary.orgresearchgate.net While its specific biosynthetic pathway has not been fully elucidated, its formation can be proposed based on known mechanisms for other volatile sulfur compounds and branched-chain alcohols in plants. nih.govacs.org

The biogenesis likely originates from the catabolism of sulfur-containing amino acids, primarily methionine. mpg.de Plants utilize the trans-sulfuration pathway to synthesize methionine from cysteine. mpg.de A plausible route for the formation of the carbon backbone is the Ehrlich pathway, a common route for the formation of fusel alcohols from amino acids by yeast and also present in plants. In this pathway, an amino acid undergoes transamination to form an α-keto acid, followed by decarboxylation to an aldehyde, and finally reduction to an alcohol.

Another potential pathway involves the modification of intermediates from fatty acid biosynthesis. For instance, the biosynthesis of 4-methyl-1-hexanol (B1585438) in Nicotiana sylvestris involves the elongation of a branched-chain keto-acid derived from isoleucine by an acetate unit, followed by reduction. acs.org A similar mechanism could potentially contribute to the formation of the hexanol backbone of this compound, with the methylthio group being introduced at a later stage.

Enzymatic and Non-Enzymatic Mechanisms

The formation of volatile sulfur compounds in plants and other biological systems can occur through both enzymatic and non-enzymatic routes. frontiersin.orgmdpi.com

Enzymatic Mechanisms: The key enzymatic step in the release of many volatile sulfur compounds in plants is the cleavage of non-volatile precursors. d-nb.info In many fruits, volatile thiols are liberated from non-volatile S-cysteine conjugates by the action of enzymes known as cysteine-S-conjugate β-lyases (C-S lyases). d-nb.info It is plausible that a precursor, such as an S-conjugate of 3-mercapto-1-hexanol, is cleaved by a C-S lyase to release the volatile thiol. This thiol could then be methylated by a methyltransferase enzyme to yield this compound. Flavor compounds in Allium species, for example, are formed after the enzymatic degradation of non-volatile sulfoxide precursors by the enzyme alliinase upon tissue damage. nih.gov

Non-Enzymatic Mechanisms: Non-enzymatic reactions can also contribute to the profile of volatile compounds. Highly reactive, enzymatically-produced intermediates, such as thiols and sulfenic acids, can undergo further spontaneous chemical reactions. acs.org For example, methanethiol (B179389), which can be formed enzymatically, is highly reactive and can participate in various addition or substitution reactions with other compounds present in the plant matrix, potentially leading to the formation of methylthio-containing volatiles. nih.gov The specific non-enzymatic pathways leading to this compound are likely dependent on the chemical environment, including pH and the presence of other reactive molecules within the plant tissue. mdpi.com

Advanced Analytical Characterization and Quantification

Chromatographic Techniques for Isolation and Separation

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for isolating volatile compounds like 3-(methylthio)-1-hexanol from various matrices, such as wine and fruit pulp. dss.go.thnih.gov

Gas Chromatography (GC) Applications and Developments

Gas chromatography (GC) is the predominant technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity are ideal for detecting this compound, even at trace levels in complex samples such as wine and tropical fruits. dss.go.thjfda-online.comajol.info

Various GC-based methods have been developed and applied. Often, GC is coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. ajol.infonih.gov In the analysis of wine volatiles, for instance, headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used prior to GC-MS analysis. ajol.info This method allows for the extraction and concentration of volatile compounds from the sample matrix. Another effective sample preparation method is stir bar sorptive extraction (SBSE), which has been used to analyze volatile components in English wines. mdpi.com For specific detection of sulfur-containing compounds, a flame photometric detector (FPD) can be used in conjunction with GC. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers even greater separation power, which is crucial for resolving co-eluting compounds in highly complex aroma profiles of wines. nih.govresearchgate.net

| Parameter | Specification | Source |

|---|---|---|

| Column Type | Capillary | nist.gov |

| Stationary Phase | HP-INNOWAX / DB-Wax | ajol.infonist.gov |

| Column Length | 60 m | ajol.infonist.gov |

| Column Diameter | 0.25 mm / 0.32 mm | ajol.infonist.gov |

| Carrier Gas | Helium / Hydrogen | ajol.infonist.gov |

| Injector Temperature | 250 °C | nih.gov |

| Oven Temperature Program | Initial 50°C, ramp to 220°C | ajol.info |

| Retention Index (Polar Column) | 1843 - 1878 | nist.gov |

Liquid Chromatography (LC) Methodologies

While gas chromatography is more common for analyzing volatile compounds, High-Performance Liquid Chromatography (HPLC) serves a crucial role in the purification of this compound. dss.go.th In research focused on identifying new natural compounds in yellow passion fruit, HPLC was used as a preparative technique to purify isolated components for subsequent structural verification by spectroscopic methods. dss.go.th Sorbent extraction using C18 cartridges, a form of solid-phase extraction often used in conjunction with LC, has also been employed to extract volatile metabolites, including 3-(methylthio)-1-propanol, a related compound, from synthetic media for analysis. researchgate.net

Spectroscopic Approaches for Structural Elucidation

Spectroscopy is vital for confirming the molecular structure of isolated compounds. A combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides unambiguous identification of this compound.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for both identifying and quantifying this compound. ajol.info The mass spectrometer ionizes the compound and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint. nih.gov This technique has been instrumental in identifying this compound as a volatile component in Cabernet Sauvignon wines and yellow passion fruits. dss.go.thajol.info In targeted analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity for quantifying the compound at very low concentrations. ajol.info

| Parameter | Specification | Source |

|---|---|---|

| Ionization Mode | Electron Impact (EI) | nih.govajol.info |

| Ionization Energy | 70 eV | nih.govajol.info |

| Mass Range (m/z) | 20 - 450 u | ajol.info |

| Ion Source Temperature | 230 °C | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., HNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for structural elucidation. Both ¹H NMR (proton NMR) and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. Research has confirmed that the ¹H NMR spectrum of synthesized this compound is consistent with its proposed structure. aliyuncs.comwiley.com NMR was also used alongside MS and IR to verify the structure of this compound after it was purified from yellow passion fruit flavor extracts. dss.go.th

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the hydroxyl (-OH) group and the carbon-sulfur (C-S) bond. This technique was part of the suite of spectroscopic methods used to verify the structure of this compound isolated from passion fruit. dss.go.th While direct IR spectra for this compound are noted in research, detailed spectra for its acetate (B1210297) derivative, 3-(methylthio)hexyl acetate, are also available and show the expected ester carbonyl peak in addition to other characteristic bands. nih.gov

Advanced Hyphenated Techniques

Hyphenated analytical methods, which couple a separation technique with a detection technique, provide the high sensitivity and selectivity required for analyzing complex matrices like food and beverages.

GC-Olfactometry (GC-O) for Aroma Profiling

Gas chromatography-olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. As compounds elute from the GC column, they are split between a chemical detector (like a mass spectrometer) and a sniffing port, where a trained panelist can describe the odor.

Solid-Phase Microextraction (SPME) Coupled with GC-MS

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is widely used for the extraction and concentration of volatile and semi-volatile compounds from various matrices. mdpi.com When coupled with gas chromatography-mass spectrometry (GC-MS), it provides a sensitive and efficient method for the analysis of compounds like this compound. labrulez.com

The choice of SPME fiber coating is crucial for effective extraction. For sulfur compounds, fibers such as Carboxen/Polydimethylsiloxane (CAR/PDMS) are often effective. researchgate.net Optimization of extraction parameters, including time and temperature, is essential for achieving good sensitivity and reproducibility. researchgate.netscirp.org For example, a study on Brazilian fruits and juices found optimal conditions to be absorption at 50°C for 20 minutes. researchgate.nettandfonline.com In the analysis of wine, headspace SPME (HS-SPME) is a common technique for analyzing volatile sulfur compounds. unimi.itnih.gov This method has been successfully applied to quantify various sulfur compounds, including those contributing to off-odors. acs.orgmdpi.com

The following table summarizes typical HS-SPME conditions used for the analysis of volatile compounds in fruit juices and wine:

| Parameter | Fruit Juice Analysis | Wine Analysis |

| Fiber Coating | DVB/CAR/PDMS | DVB/CAR/PDMS |

| Extraction Temperature | 40-50°C researchgate.netresearchgate.net | 35-45°C nih.govembrapa.br |

| Extraction Time | 20-30 min researchgate.netresearchgate.net | 10-30 min nih.govembrapa.br |

| Desorption Temperature | 220-250°C researchgate.netmdpi.com | 250°C embrapa.brmdpi.com |

| Desorption Time | 1-5 min researchgate.netmdpi.com | 5 min embrapa.br |

Development of Quantitative Analytical Methods

Accurate quantification of this compound is essential for quality control and research in the food and beverage industries. This requires the development of robust and validated analytical methods.

Internal Standard Applications (e.g., Deuterated Analogs)

The use of an internal standard (IS) is a cornerstone of accurate quantitative analysis in chromatography. The IS is a compound added to the sample in a known concentration to correct for variations in sample preparation and instrument response. For mass spectrometry-based methods, stable isotope-labeled analogs of the analyte, such as deuterated compounds, are the preferred internal standards. researchgate.netresearchgate.net

Deuterated analogs are ideal because they have nearly identical chemical and physical properties to the analyte but a different mass, allowing them to be distinguished by the mass spectrometer. researchgate.net This co-elution ensures that any loss of analyte during sample workup or injection is mirrored by the internal standard, leading to highly accurate and precise quantification. nih.govumsl.edu While a specific deuterated analog for this compound is not always commercially available, other structurally similar compounds or deuterated compounds of other sulfur-containing volatiles are used. wiley.com For instance, in the analysis of wine, this compound itself has been used as an internal standard to quantify other sulfur compounds like 2-mercaptoethanol (B42355) and 3-(methylthio)-1-propanol. wiley.com In some studies, a mixture of internal standards is used to cover a range of different volatile compounds. researchgate.net

Calibration Curve Methodologies

A calibration curve is a general method for determining the concentration of a substance in an unknown sample by comparing it to a set of standard samples of known concentrations. u-tokyo.ac.jp This is a fundamental step in validating a quantitative analytical method.

To construct a calibration curve, a series of standard solutions containing the analyte at different known concentrations are prepared. nwafu.edu.cn These standards are then analyzed using the chosen analytical method (e.g., HS-SPME-GC-MS), and the instrument response (e.g., peak area) is plotted against the concentration of the analyte. u-tokyo.ac.jpnih.gov The resulting graph is typically a straight line, and its equation can be used to calculate the concentration of the analyte in an unknown sample based on its instrument response. u-tokyo.ac.jp

For complex matrices like wine, calibration curves are often prepared in a synthetic model solution that mimics the composition of the actual sample (e.g., a solution of 11% ethanol (B145695) and 6 g/L tartaric acid at pH 3.3-3.4). nwafu.edu.cn This helps to compensate for matrix effects that can influence the extraction and ionization of the analyte. nih.gov The linearity of the calibration curve over the expected concentration range of the analyte in the samples is a critical performance characteristic of the method. tandfonline.com

Metabolism and Biotransformation Studies

Metabolic Pathways in Biological Systems

In biological systems, 3-(Methylthio)-1-hexanol is subject to several metabolic pathways, primarily involving oxidation of both the sulfur atom and the alcohol group. These transformations are key to its biological activity and degradation.

In Vivo Metabolism and Metabolite Identification

The in vivo metabolism of thioethers, such as this compound, in mammalian systems is anticipated to proceed through oxidative pathways. The primary transformation involves the sulfur atom of the thioether group. This process, a common Phase I metabolic reaction, converts the thioether first into a sulfoxide (B87167) and subsequently into a sulfone researchgate.net. This oxidation increases the polarity and water solubility of the compound, facilitating its elimination from the body researchgate.net.

Studies on analogous sulfur-containing compounds support this metabolic route. For instance, the metabolism of aryl α,α-difluoroethyl thioethers in the fungus Cunninghamella elegans, a model for mammalian metabolism, shows rapid conversion of the thioether to the corresponding sulfoxide and a slower subsequent oxidation to the sulfone, primarily mediated by cytochrome P450 enzymes d-nb.info. Similarly, a report by the Joint FAO/WHO Expert Committee on Food Additives indicated that metabolic data for methyl sulfide (B99878) is relevant for acyclic sulfides with oxidized side-chains, suggesting that oxidation is a primary metabolic fate for compounds like this compound inchem.org.

While specific in vivo studies identifying the full range of metabolites for this compound are not extensively detailed in the available literature, the primary expected metabolites are 3-(methylsulfinyl)-1-hexanol and 3-(methylsulfonyl)-1-hexanol. Further metabolism could involve the oxidation of the primary alcohol group.

In Vitro Enzymatic Transformations

In vitro studies provide more direct evidence for the enzymatic transformations of this compound and related compounds. The methylthio group is susceptible to enzymatic oxidation, leading to the formation of sulfoxides or sulfones . Research on other thioethers confirms that these S-oxidation reactions are often catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) found in liver microsomes researchgate.netd-nb.info.

The alcohol moiety of this compound is also a target for enzymatic activity. In vitro experiments with other alcohols have shown that alcohol dehydrogenases can catalyze their oxidation to the corresponding aldehydes scispace.com. For example, studies on human nasal and oral cavities have demonstrated the metabolism of hexanal (B45976) to hexanol, indicating the presence of enzymes capable of this interconversion scispace.com. It is plausible that alcohol dehydrogenases could oxidize this compound to 3-(methylthio)hexanal.

Additionally, enzyme-catalyzed reactions are involved in the formation of sulfur-containing flavor compounds from their precursors. Lipases and esterases can hydrolyze thioesters, and C-S lyases can cleave cysteine conjugates to release volatile thiols, which can be precursors to thioethers like this compound d-nb.info.

Role of Microorganisms in Biotransformation

Microorganisms, particularly yeasts and bacteria found in fermented foods and beverages, play a significant role in the biotransformation of sulfur-containing compounds, including the synthesis of this compound and related molecules.

Yeast Metabolism (e.g., Saccharomyces cerevisiae)

Yeast, especially Saccharomyces cerevisiae, is well-known for its ability to produce a wide range of volatile sulfur compounds during fermentation. The production of 3-(methylthio)-1-propanol (methionol), a compound structurally similar to this compound, from the amino acid L-methionine via the Ehrlich pathway is well-documented dntb.gov.uamdpi.com. This pathway involves the transamination, decarboxylation, and subsequent reduction of the amino acid.

Non-Saccharomyces yeasts also contribute significantly to the biotransformation of sulfur compounds. Various species, including Kluyveromyces, Candida, Debaryomyces, and Yarrowia, can transform L-methionine into a variety of volatile sulfur compounds, including 3-(methylthio)-1-propanol, its corresponding acetate (B1210297) ester, and other related molecules scispace.com. For example, Wickerhamomyces anomalus has been shown to convert (Z)-3-hexenal into (Z)-3-hexenol, demonstrating the capacity of yeast to reduce C6 aldehydes to their corresponding alcohols scispace.com. This suggests a potential pathway for the formation of this compound from its aldehyde precursor, 3-(methylthio)hexanal, by yeast during fermentation. In a study on cheese quality, both Saccharomyces cerevisiae and Kluyveromyces marxianus were involved in the production of flavor compounds, including 3-(methylthio)-1-propanol frontiersin.org.

| Yeast Species | Precursor | Key Metabolites | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | L-Methionine | 3-(Methylthio)-1-propanol | dntb.gov.uamdpi.com |

| Kluyveromyces lactis | L-Methionine | 3-(Methylthio)-1-propanol | scispace.com |

| Wickerhamomyces anomalus | (Z)-3-Hexenal | (Z)-3-Hexenol | scispace.com |

| Candida, Debaryomyces, Yarrowia | L-Methionine | Various volatile sulfur compounds | scispace.com |

Bacterial Conversions

Various bacterial species, particularly lactic acid bacteria (LAB) involved in malolactic fermentation, are capable of metabolizing sulfur-containing amino acids and producing volatile sulfur compounds. Strains of Lactobacillus, Pediococcus, and Leuconostoc have been shown to synthesize compounds such as 1-hexanol (B41254) and the related 3-(methylthio)-1-propanol in synthetic media researchgate.net.

Oenococcus oeni, the primary bacterium responsible for malolactic fermentation in wine, can metabolize methionine to produce methanethiol (B179389), dimethyl disulfide, and 3-(methylthio)-1-propanol nih.govresearchgate.net. This demonstrates that bacteria possess the necessary enzymatic pathways to generate thioether alcohols. The metabolism of sulfur compounds by O. oeni is considered a significant contributor to the aromatic complexity of wine nih.govresearchgate.netfrontiersin.org. The ability of these bacteria to produce both a C6 alcohol (1-hexanol) and a C3 methylthio-alcohol suggests they likely have the enzymatic capacity to produce this compound from appropriate precursors researchgate.net.

| Bacterial Genera | Produced Alcohols | Reference |

|---|---|---|

| Lactobacillus, Pediococcus, Leuconostoc | 1-Hexanol, 3-(Methylthio)-1-propanol | researchgate.net |

| Oenococcus oeni | 3-(Methylthio)-1-propanol | nih.govresearchgate.net |

Enzymatic Activities Involved in Metabolism

Several classes of enzymes are implicated in the metabolism and biotransformation of this compound and its precursors.

The interconversion between this compound and its corresponding aldehyde, 3-(methylthio)hexanal, is likely catalyzed by alcohol dehydrogenases (ADHs) . These enzymes are widespread in nature, found in mammals, plants, yeasts, and bacteria, and typically use NAD(P)+/NAD(P)H as cofactors google.comnih.govnih.gov. ADHs often exhibit broad substrate specificity, enabling them to act on a variety of alcohols, including primary alcohols like this compound nih.gov. For example, ADHs from Lactobacillus species are known to be involved in the production of chiral alcohols google.com.

In mammalian systems, the oxidation of the sulfur atom is a key metabolic step. This S-oxidation is primarily carried out by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) researchgate.netd-nb.info. These enzymes are crucial for the detoxification of xenobiotics. Prenylcysteine oxidases (PCYOXs) are another class of enzymes that catalyze the oxidation of thioether bonds, although their specificity is typically for prenylated cysteines nih.gov.

The formation of this compound in biological systems may also involve enzymes that act on its precursors. C-S lyases , for instance, can cleave carbon-sulfur bonds in S-cysteine conjugates to release free thiols d-nb.info. These thiols can then be methylated by S-methyltransferases to form thioethers. Furthermore, esterases have been linked to the metabolism of sulfur-containing compounds in microorganisms like O. oeni researchgate.net.

Enzymes Catalyzing Formation or Degradation

The formation of this compound is understood as a multi-step process involving several enzymes that create its direct precursor, 3-mercapto-1-hexanol (B33394) (3MH), which is then methylated. The initial steps involve the transformation of precursors like (E)-2-hexenal, a C6 aldehyde.

The pathway can begin with the conjugation of (E)-2-hexenal to glutathione (B108866), a reaction catalyzed by Glutathione S-transferase. The resulting glutathione conjugate is then sequentially broken down. The enzyme γ-glutamyltranspeptidase removes the glutamate (B1630785) residue, and a dipeptidase subsequently removes glycine (B1666218) to yield a cysteine conjugate, S-3-(hexan-1-ol)-L-cysteine. d-nb.info This cysteine conjugate is the key non-volatile precursor that leads to the formation of the volatile thiol.

The pivotal step in releasing the volatile thiol is the cleavage of the carbon-sulfur (C-S) bond of S-3-(hexan-1-ol)-L-cysteine, a reaction catalyzed by Cysteine-S-conjugate beta-lyase (C-S lyase). inchem.org This enzymatic action releases 3-mercapto-1-hexanol along with pyruvate (B1213749) and ammonia. inchem.org

The final step in the biosynthesis of this compound is the methylation of the thiol group of 3-mercapto-1-hexanol. This reaction is catalyzed by a methyltransferase, which transfers a methyl group to the sulfur atom. researchgate.netscbt.com

The table below summarizes the key enzymes involved in the formation pathway of this compound.

Table 1: Enzymes in the Formation Pathway of this compound

| Enzyme | Role in Pathway | Substrate(s) | Product(s) |

|---|---|---|---|

| Glutathione S-transferase | Initial conjugation | (E)-2-hexenal, Glutathione | S-3-(hexan-1-ol)-glutathione |

| γ-Glutamyltranspeptidase | Precursor processing | S-3-(hexan-1-ol)-glutathione | S-3-(hexan-1-ol)-L-cysteinylglycine |

| Dipeptidase | Precursor processing | S-3-(hexan-1-ol)-L-cysteinylglycine | S-3-(hexan-1-ol)-L-cysteine |

| Cysteine-S-conjugate β-lyase | Thiol release | S-3-(hexan-1-ol)-L-cysteine | 3-Mercapto-1-hexanol, Pyruvate, Ammonia |

| Methyltransferase | Final methylation step | 3-Mercapto-1-hexanol | this compound |

Role of Lyases and Transferases

Lyases and transferases play critical and distinct roles in the biotransformation pathway leading to this compound.

Lyases: The key lyase in this pathway is the Cysteine-S-conjugate β-lyase (EC 4.4.1.13). d-nb.info This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the β-elimination reaction, which is responsible for cleaving the C-S bond of the cysteine conjugate precursor. inchem.orgnist.gov This reaction is essential for releasing the volatile and odorous thiol, 3-mercapto-1-hexanol, from its non-volatile cysteine-S-conjugate form. d-nb.infoinchem.org C-S lyases are found in various microorganisms, including those in the gastrointestinal tract and certain bacteria used in food fermentation, as well as in plants. d-nb.infonih.gov

Transferases: Two types of transferases are crucial in the formation of this compound.

Glutathione S-transferases (GSTs) (EC 2.5.1.18): These enzymes initiate the detoxification pathway for electrophilic compounds like (E)-2-hexenal by catalyzing their conjugation with glutathione. d-nb.info

γ-Glutamyltransferase (EC 2.3.2.2): This enzyme transfers the γ-glutamyl moiety from the glutathione conjugate, a key step in the mercapturic acid pathway that processes the conjugate toward the cysteine form. d-nb.info

Methyltransferases (EC 2.1.1): In the final synthesis step, a methyltransferase catalyzes the transfer of a methyl group (often from S-adenosyl-L-methionine) to the sulfhydryl group of 3-mercapto-1-hexanol, forming the stable thioether, this compound. scbt.com

The table below details the specific functions of these lyases and transferases.

Table 2: Functions of Key Lyases and Transferases

| Enzyme Class | Specific Enzyme Example | Catalytic Function |

|---|---|---|

| Lyase | Cysteine-S-conjugate β-lyase | Cleaves the carbon-sulfur bond of S-3-(hexan-1-ol)-L-cysteine to release 3-mercapto-1-hexanol. inchem.org |

| Transferase | Glutathione S-transferase | Conjugates (E)-2-hexenal with glutathione. d-nb.info |

| Transferase | γ-Glutamyltransferase | Removes the glutamyl group from the glutathione conjugate. d-nb.info |

| Transferase | Methyltransferase | Adds a methyl group to 3-mercapto-1-hexanol to form this compound. scbt.com |

Metabolic Fate and Excretion Studies

Specific research detailing the complete metabolic fate and excretion of this compound in mammals is limited. hmdb.ca However, based on its chemical structure as a dialkyl thioether and established metabolic pathways for similar sulfur-containing xenobiotics, a probable metabolic route can be inferred.

The primary site of metabolic activity on a thioether like this compound is the sulfur atom. Thioethers are known to undergo oxidation to form corresponding sulfoxides and subsequently sulfones. ontosight.ai This two-step oxidation is a common metabolic pathway for sulfur-containing compounds and is catalyzed by cytochrome P450 monooxygenases and flavin-containing monooxygenases. Studies on analogous aryl α,α-difluoroethyl thioethers using model organisms that mimic mammalian metabolism have demonstrated this progression from thioether to sulfoxide and then to sulfone. beilstein-journals.org

Therefore, it is likely that this compound is metabolized in vivo to 3-(methylsulfinyl)-1-hexanol (the sulfoxide) and further to 3-(methylsulfonyl)-1-hexanol (the sulfone). The primary alcohol group on the molecule may also be subject to oxidation, potentially forming the corresponding aldehyde and carboxylic acid.

For excretion, xenobiotics and their metabolites are often rendered more water-soluble to facilitate removal from the body. The mercapturic acid pathway is a major detoxification route for many compounds, including those containing sulfur. d-nb.info While this pathway is typically associated with the metabolism of compounds that form glutathione conjugates, the metabolites of this compound (such as the oxidized sulfoxide and sulfone forms) could potentially be excreted directly after glucuronidation or sulfation of the alcohol group, or follow other pathways to ensure their elimination in urine.

Sensory Perception and Olfactory Receptor Interactions

Perception Thresholds and Structure-Odor Relationships

The ability to detect and recognize the odor of 3-(Methylthio)-1-hexanol is determined by its perception threshold and the relationship between its molecular structure and the resulting odor quality.

The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell. For this compound, the aroma characteristics have been described at a concentration of 1.0%. chemicalbook.com At this level, it is perceived as sulfurous, metallic, and pungent, with nuances of spice, green leaves, wasabi, and an earthy undertone. chemicalbook.com The taste of this compound has been characterized at concentrations ranging from 0.25 to 10 parts per million (ppm), where it is described as having metallic and sulfurous notes with a green, vegetative, and slightly spicy quality. chemicalbook.com

Table 1: Sensory Thresholds of this compound

| Threshold Type | Concentration | Odor/Taste Description |

|---|---|---|

| Aroma | 1.0% | Sulfurous, metallic, pungent, with spicy, green leafy, wasabi-like, and vegetative notes with an earthy nuance. chemicalbook.com |

| Taste | 0.25 - 10 ppm | Metallic, sulfurous with a green vegetative and slight spicy nuance. chemicalbook.com |

This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers: (R)-(-)-3-(methylthio)-hexan-1-ol and (S)-(+)-3-(methylthio)-hexan-1-ol. The spatial arrangement of the atoms in these enantiomers significantly influences their interaction with olfactory receptors, leading to distinct odor perceptions.

The (S)-(+)-enantiomer is characterized by an exotic and fruity aroma, often described with tropical fruit notes. In contrast, the (R)-(-)-enantiomer is perceived as having a weaker, herbaceous, and sulfury scent. This demonstrates the high degree of stereospecificity of the olfactory receptors involved in the perception of this compound.

Table 2: Odor Profiles of this compound Enantiomers

| Enantiomer | Odor Description |

|---|---|

| (S)-(+)-3-(methylthio)-hexan-1-ol | Exotic, fruity, tropical fruit |

| (R)-(-)-3-(methylthio)-hexan-1-ol | Herbaceous, weak, sulfury |

Olfactory Receptor (OR) Binding and Activation Mechanisms

The perception of odors is initiated by the binding of odorant molecules to specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nose. This binding event triggers a signal transduction cascade that results in the perception of smell.

While the specific human olfactory receptors that bind to this compound have not yet been definitively identified in the scientific literature, research on other volatile sulfur compounds has begun to shed light on the receptors involved in sulfurous scent perception. For instance, a set of human ORs has been identified that are activated by potent volatile sulfur malodors like methanethiol (B179389) and hydrogen sulfide (B99878). nih.gov

The olfactory receptor OR1G1 is known to be broadly tuned, responding to odorants from different chemical classes. wikipedia.org It is particularly sensitive to the chain length of molecules, showing the strongest response to those with 9-10 carbon atoms. wikipedia.org While specific agonists for OR1G1 include nonanal, 1-nonanol, and γ-decalactone, its interaction with sulfur-containing compounds like this compound has not been explicitly detailed. wikipedia.org Further research is needed to de-orphan the specific receptors responsible for the perception of this compound.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In olfaction research, it is used to model the interaction between an odorant molecule (the ligand) and an olfactory receptor. nih.gov This method can help to understand the binding properties and discriminatory mechanisms of odorant-receptor pairs. nih.gov

Although specific molecular docking studies for this compound with human olfactory receptors are not yet available, the principles of these interactions are well-established. The binding of an odorant to an OR is a highly specific process, akin to a lock and key mechanism, where the shape and chemical properties of the odorant must be complementary to the binding pocket of the receptor. For sulfur-containing compounds, the presence of the sulfur atom can play a crucial role in the binding affinity and specificity.

The human olfactory system can distinguish between thousands of different odors, despite having a limited number of olfactory receptors (around 400). This remarkable ability is achieved through a process known as combinatorial coding. nih.gov

According to this principle, a single odorant can be recognized by multiple olfactory receptors, and a single olfactory receptor can recognize multiple odorants. nih.gov The brain, therefore, does not identify an odor based on the activation of a single, specific receptor. Instead, it recognizes a unique "combinatorial code" or pattern of activation across a range of different receptors. nih.gov A slight change in the chemical structure of an odorant, or even a change in its concentration, can alter this activation pattern, leading to a different perceived odor. nih.gov The distinct smells of the (R) and (S) enantiomers of this compound are a direct consequence of this combinatorial coding, as each enantiomer likely activates a unique combination of olfactory receptors.

Neurophysiological Responses to this compound

The perception of this compound, like any odorant, begins with its interaction with olfactory receptors in the nasal cavity, triggering a cascade of neurophysiological events. This process involves the conversion of a chemical signal into an electrical signal that the brain can interpret.

Electrophysiological Recordings (e.g., from Olfactory Receptor Neurons)

Electrophysiological recording techniques are crucial for understanding how olfactory sensory neurons (OSNs) respond to odorants. nih.gov Methods such as the whole-cell patch-clamp technique allow researchers to record the electrical properties of individual neurons within acute slices of olfactory epithelium. nih.gov These recordings can measure voltage-gated currents and action potentials in neurons, providing direct insight into their response to stimuli. nih.gov Extracellular recordings can also be made by placing a microelectrode near a neuron to detect the action potentials it fires in response to an odor. researchgate.netescholarship.org

Studies on various vertebrates and invertebrates have shown that OSNs can display diverse and complex firing patterns, or motifs, when stimulated by different odorants. nih.govescholarship.org These motifs, which can be excitatory, inhibitory, or delayed, form the basis of the olfactory code that the brain uses to identify and discriminate between vast numbers of smells. escholarship.org For instance, recordings from locust OSNs have identified four distinct response motifs, and a single neuron can switch between these motifs in response to different odorants, a property that expands the coding capacity of the olfactory system. escholarship.org

While these techniques have been applied to a range of odorants, including various alcohols and acetates, specific electrophysiological data detailing the response of olfactory receptor neurons to this compound is not extensively documented in publicly available research. escholarship.orgnih.gov However, the established methodologies provide a clear framework for how such investigations would be conducted to characterize the specific neuronal firing patterns elicited by this sulfur-containing hexanol derivative.

Neuronal Excitation and Signal Transduction

The process of smelling begins when an odorant molecule, such as this compound, binds to an olfactory receptor on the cilia of an OSN. This binding event initiates a signal transduction cascade within the neuron. nih.gov A significant body of research on vertebrate olfaction indicates that this cascade typically involves G-protein-coupled receptors and the production of cyclic AMP (cAMP) as a second messenger. nih.gov

The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) channels, leading to an influx of cations and depolarization of the neuronal membrane. nih.gov If this depolarization reaches a certain threshold, it triggers the generation of action potentials—the electrical signals that travel along the neuron's axon. nih.govresearchgate.net These action potentials are then transmitted to the olfactory bulb, the first processing center for olfactory information in the brain. nih.gov The frequency and temporal pattern of these action potentials encode information about the identity and concentration of the odorant. researchgate.net

Experiments using phosphodiesterase inhibitors, which prevent the breakdown of cAMP, have demonstrated inward electrical currents and action potentials in OSNs, supporting the role of a cAMP-mediated cascade. nih.gov This fundamental mechanism of neuronal excitation and signal transduction is the process by which the chemical properties of this compound are converted into a neural signal destined for the brain.

Psychophysical Studies of Odor Perception

Psychophysical studies investigate the relationship between a physical stimulus and the sensory perception it evokes. For this compound, these studies focus on characterizing its distinct odor profile.

Qualitative Descriptors (e.g., green, leafy, metallic, sulfurous, vegetable, melon)

The odor of this compound is complex and multifaceted, as documented by various sources. The most frequently cited descriptors are related to green and vegetable notes. thegoodscentscompany.comperflavory.comhmdb.cascent.vnsigmaaldrich.comhspchem.com Its sulfurous nature is also a key characteristic of its profile. thegoodscentscompany.comhmdb.casigmaaldrich.com The range of terms used to describe its scent highlights its chemical complexity, which combines the green, alcoholic character of a hexanol backbone with the distinct notes introduced by the methylthio group.

A compilation of its odor descriptors from multiple sources reveals a consistent profile, with nuances such as fruity, spicy, and metallic aspects also being noted. thegoodscentscompany.comhmdb.casigmaaldrich.comthegoodscentscompany.com For example, it has been described as having green, leafy, metallic, vegetable, and sulfurous notes. hmdb.casigmaaldrich.com Other descriptions include melon, pepper, and earthy. thegoodscentscompany.comhmdb.ca The (R)-enantiomer of the compound has been specifically described as having a tropical, fruity, and exotic aroma. thegoodscentscompany.com

| Descriptor | Source Citation |

|---|---|

| Green | thegoodscentscompany.comhmdb.cascent.vnsigmaaldrich.com |

| Vegetable | thegoodscentscompany.comhmdb.casigmaaldrich.comhspchem.com |

| Sulfurous | thegoodscentscompany.comhmdb.casigmaaldrich.com |

| Earthy | thegoodscentscompany.com |

| Spicy | thegoodscentscompany.com |

| Melon | thegoodscentscompany.comhmdb.ca |

| Leafy | hmdb.casigmaaldrich.com |

| Metallic | hmdb.casigmaaldrich.com |

| Pepper | thegoodscentscompany.comhmdb.ca |

| Alliaceous | thegoodscentscompany.com |

| Pungent | thegoodscentscompany.com |

Quantitative Sensory Analysis

Ecological and Environmental Considerations

Natural Occurrence and Distribution in Ecosystems

3-(Methylthio)-1-hexanol is a naturally occurring sulfur-containing organic compound that has been identified as a volatile constituent in a limited number of plant species. Its presence is most notably documented in tropical fruits, where it contributes to the characteristic aroma profile.

The primary and most well-documented source of this compound in the natural world is the yellow passion fruit (Passiflora edulis f. flavicarpa). thegoodscentscompany.comthegoodscentscompany.com In this fruit, it is considered a key organoleptic constituent, contributing to its unique and complex flavor profile. thegoodscentscompany.com The compound exists in both (R)- and (S)-enantiomeric forms, with each contributing distinct aromatic notes. The (S)-(+)-enantiomer is described as having an exotic, fruity aroma, reminiscent of tropical fruits, while the (R)-(-)-enantiomer possesses a weaker, more herbaceous and sulfury scent.

While the yellow passion fruit is the most cited source, the distribution of this compound in other ecosystems is not as extensively documented. It is plausible that this compound may be present in other plants that produce sulfur-containing secondary metabolites, although comprehensive screenings for this specific compound are limited. Its high volatility suggests that, where it does occur, it is likely released into the atmosphere from its botanical source.

Below is a table summarizing the known natural occurrences of this compound.

| Ecosystem/Organism | Specific Location/Part | Compound Form | Reference(s) |

| Yellow Passion Fruit (Passiflora edulis f. flavicarpa) | Volatile oil of the fruit | (R)-(-)-3-(methylthio)-1-hexanol and (S)-(+)-3-(methylthio)-1-hexanol | thegoodscentscompany.comthegoodscentscompany.com |

Environmental Fate and Degradation Pathways

Specific studies detailing the environmental fate and degradation pathways of this compound are scarce. However, based on its chemical structure—a short-chain alkyl thioether with a primary alcohol functional group—and general knowledge of the environmental behavior of organosulfur compounds, several degradation pathways can be inferred. nih.govnih.gov

Biodegradation: Microbial degradation is a primary pathway for the breakdown of many organic compounds in the environment. For organosulfur compounds, microorganisms can facilitate the cleavage of carbon-sulfur bonds, leading to the mineralization of sulfur. arc.gov.au Bacteria such as Paecilomyces sp. have been shown to degrade various organic sulfur compounds through oxidative attack at the sulfur atom. nih.gov In the case of this compound, it is plausible that soil and water microorganisms could initially oxidize the sulfide (B99878) group to a sulfoxide (B87167) and then to a sulfone. nih.gov Further degradation could involve the cleavage of the C-S bond, releasing the sulfur and breaking down the carbon chain. The presence of an alcohol group may also provide a site for microbial oxidation.

Photodegradation: Photodegradation, the breakdown of compounds by light, is another potential environmental fate for volatile organic compounds released into the atmosphere. Sulfur-containing organic compounds can undergo photochemical degradation. nih.gov For thioethers, this can involve oxidation of the sulfur atom. dntb.gov.ua The presence of photosensitizers in the environment could facilitate the photo-oxidation of the sulfide group in this compound to a sulfoxide.

Hydrolysis: The thioether linkage in this compound is generally stable to hydrolysis under neutral environmental conditions. masterorganicchemistry.com While thioesters are susceptible to hydrolysis, thioethers are considerably more resistant. masterorganicchemistry.comharvard.edu Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment under typical pH conditions.

The following table outlines the likely, though not experimentally confirmed for this specific compound, environmental degradation pathways for this compound.

| Degradation Pathway | Proposed Mechanism | Potential Products | Influencing Factors |

| Biodegradation | Microbial oxidation of the sulfide group and carbon chain. | Sulfoxide, sulfone, carbon dioxide, water, sulfate. | Presence of specific microbial populations, oxygen levels, nutrient availability. |

| Photodegradation | Photo-oxidation of the sulfide group. | Sulfoxide. | Intensity of solar radiation, presence of photosensitizers. |

| Hydrolysis | Generally not significant for thioethers under neutral pH. | Not a major degradation product. | pH, temperature. |

Role in Inter-species Chemical Communication

There is currently a lack of direct scientific evidence to suggest that this compound plays a significant role in inter-species chemical communication as a pheromone or kairomone. While many volatile organic compounds emitted by plants serve as signals to insects and other organisms, specific research identifying this compound in this context is limited.

It is important to distinguish this compound from the structurally related C6-volatile, (Z)-3-hexenol. The latter is a well-studied infochemical involved in plant-insect interactions, acting as an attractant for some herbivores and parasitoids, and as a repellent for others. nih.gov The search for information on the semiochemical role of this compound often leads to studies focused on (Z)-3-hexenol, highlighting the current data gap for the sulfur-containing analogue.

While direct evidence is lacking, the potent aroma of this compound suggests that it could potentially be detected by the olfactory systems of insects that are specialists on its host plants, such as the yellow passion fruit. d-nb.inforesearchgate.net The distinct odors of its enantiomers could theoretically provide different cues. However, without specific electrophysiological or behavioral studies, any role in attracting or repelling other species remains speculative.

The table below summarizes the current state of knowledge regarding the role of this compound in inter-species chemical communication.

| Type of Communication | Role of this compound | Supporting Evidence |

| Pheromonal | No evidence found. | Scientific literature searches did not yield any studies identifying it as a pheromone. |

| Kairomonal | No direct evidence found. Its presence in passion fruit suggests a potential, but unconfirmed, role as a cue for specialist herbivores or their predators. | While a known volatile from a host plant, no studies have demonstrated a behavioral response from insects to this specific compound. |

| Allomonal | No evidence found. | No studies indicate a defensive or repellent role against other organisms. |

Applications in Flavor Chemistry and Allied Industries

Contribution to Flavor Profiles in Food and Beverages

3-(Methylthio)-1-hexanol is a significant volatile sulfur compound that imparts distinct aroma notes to a variety of foods and beverages. Its presence is particularly well-documented in tropical fruits and certain types of wine, where it contributes to their characteristic sensory profiles.

Passion Fruit: This compound is a key organoleptic constituent of yellow passion fruit (Passiflora edulis f. flavicarpa). nih.gov It was one of the initial sulfur-containing volatile compounds to be identified in extensive studies of passion fruit. nih.gov Its aroma is considered closely related to that of 2-Methyl-4-propyl-1,3-oxathiane, another vital component of passion fruit's scent. nih.govhmdb.ca Research into the specific enantiomers of this compound has revealed distinct sensory properties; the (S)-(+)-enantiomer is described as having exotic and tropical fruit notes, while the (R)-(-)-enantiomer possesses a weaker, more herbaceous and sulfury character. hspchem.com

Wine: this compound is notably found in Sauvignon Blanc wines, where it contributes to the signature "tropical-boxwood" bouquet. nih.gov While other related volatile thiols, such as 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (B1210297) (3MHA), are more extensively studied for their roles in creating grapefruit and passion fruit aromas in these wines, this compound is also recognized as part of the complex aroma profile. nih.govresearchgate.net

Soy Sauce: While soy sauce possesses a complex aroma profile rich in sulfur compounds, the presence of this compound is not prominently documented as a key odorant. tum.deresearchgate.net Extensive analysis of soy sauce volatiles more frequently identifies other sulfur-containing molecules, such as 3-(methylthio)-1-propanol (methionol), which contributes a cooked potato-like aroma, and methional. tum.deresearchgate.netresearchgate.net

Pineapple: In pineapple (Ananas comosus), the characteristic aroma is largely attributed to esters and furanones. nih.govhmdb.ca While sulfur compounds are present, research highlights the importance of thioesters like methyl 3-(methylthio)propanoate and ethyl 3-(methylthio)propanoate rather than this compound. nih.govhmdb.cancats.io These related compounds are considered characteristic aroma components in some pineapple varieties. hmdb.ca

The table below summarizes the reported presence and role of this compound in these specific food matrices.

| Food Matrix | Presence and Role of this compound | Key Related Sulfur Compounds |

| Passion Fruit | Identified as a key organoleptic and aroma compound. nih.govnih.gov | 2-Methyl-4-propyl-1,3-oxathiane |

| Wine (Sauvignon Blanc) | Contributes to the "tropical-boxwood" bouquet. nih.gov | 3-Mercaptohexan-1-ol (3MH), 3-Mercaptohexyl acetate (3MHA) |

| Soy Sauce | Not reported as a key aroma compound. | 3-(Methylthio)-1-propanol (Methionol), Methional |

| Pineapple | Not reported as a key aroma compound. | Methyl 3-(methylthio)propanoate, Ethyl 3-(methylthio)propanoate |

This compound is classified as a powerfully odorous, volatile thiol alcohol. nih.gov Its complex aroma profile is described using a wide range of descriptors, highlighting its multifaceted nature. It is primarily recognized for its green and vegetable-like notes. nih.govhmdb.canih.gov Depending on its concentration and the medium, its organoleptic properties can vary significantly.

Detailed sensory analysis reveals a nuanced profile. At a concentration of 1.0%, its aroma is characterized as sulfurous, metallic, and pungent with wasabi-like, green, leafy, and vegetative notes complemented by an earthy nuance. thegoodscentscompany.com Its taste, evaluated at concentrations between 0.25 and 10 ppm, is described as metallic and sulfurous with a green, vegetative, and slightly spicy character. thegoodscentscompany.com Other descriptors for its odor include earthy, pungent, spicy, and notes of melon and pepper. nih.govhmdb.ca The Flavor and Extract Manufacturers Association (FEMA) lists its flavor profile as reminiscent of black currant, fruit, and melon. mdpi.com

The following table details the various odor descriptors associated with this compound from different sources.

| Source/Supplier | Reported Odor Descriptors |

| General Description | Green, vegetable, sulfurous, fruity. nih.govhmdb.canih.gov |

| Aroma at 1.0% | Sulfurous, metallic, pungent, spicy, green leafy, wasabi-like, vegetative, earthy. thegoodscentscompany.com |

| Sigma-Aldrich | Green, earthy, vegetable, pungent, spicy, sulfurous, melon, pepper. nih.govhmdb.ca |

| Taytonn ASCC | Alliaceous, Green, Sulphurous, Vegetable. hsppharma.com |

| FEMA | Black Currant, Fruit, Melon. mdpi.com |

Due to its potent and complex aroma profile, this compound is utilized in the flavor industry for modulation and enhancement purposes. Its primary application is in the formulation of fruit flavors. nih.govhmdb.ca It is also effectively used in vegetable and condiment flavor profiles. nih.govhmdb.ca

In formulations, it is added at trace levels to achieve specific sensory goals. It can reinforce green, exotic-fruit, mild onion/garlic, or even truffle nuances in a variety of consumer products, including chewing gum, beverages, snacks, and instant soups. nih.gov The typical use levels for this compound in finished consumer products range from 0.02 to 6 ppm. nih.govhmdb.ca

Applications in Fragrance and Perfumery

Beyond its role in flavor chemistry, this compound is categorized and used as a fragrance ingredient. hsppharma.com Its unique green, sulfurous, and slightly fruity notes can be incorporated into perfume compositions to provide novel and impactful accords. Chemical manufacturers that specialize in high-impact aroma chemicals for the flavor and fragrance industries often list this compound in their portfolios. hsppharma.com The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for this compound, confirming its use within the fragrance sector. Its parent alcohol, 1-hexanol (B41254), is also used in the perfume industry.

Potential in Other Chemical and Industrial Sectors

Several fine chemical manufacturers and suppliers classify this compound as a chemical intermediate with potential applications in the pharmaceutical sector. hsppharma.com Chemical companies engaged in the development and export of flavor materials, fragrance materials, and pharmaceutical intermediates include this compound in their product offerings. hsppharma.com These suppliers market the compound for research and development purposes in various industries, including pharmaceutical research. nih.gov This suggests its role as a potential building block or starting material in the synthesis of more complex, biologically active molecules.

Agrochemicals (e.g., Pesticides, Insecticides)

Despite the broad applications of sulfur-containing compounds in various industries, including agriculture, there is currently a notable lack of publicly available scientific literature, patents, or detailed research findings that specifically document the use of this compound as an active ingredient in pesticides or insecticides.